molecular formula C22H17N3OS B2554425 (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 873856-57-6

(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2554425
CAS No.: 873856-57-6
M. Wt: 371.46
InChI Key: ZQDRHXZATYMLIJ-UHFFFAOYSA-N
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Description

(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic chemical reagent designed for research applications, featuring a molecular architecture that combines benzothiazole and dihydroisoquinoline pharmacophores. This specific structural combination is of significant interest in the development of multi-target-directed ligands (MTDLs) for complex diseases. In particular, derivatives incorporating both benzothiazole and isoquinoline scaffolds have demonstrated potent inhibitory activity against key neurological enzymes, such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), making them compelling candidates for research in neurodegenerative diseases like Alzheimer's and Parkinson's . Furthermore, the benzothiazole core is a privileged structure in oncology research, with derivatives being investigated as inhibitors of various targets, including the oncogenic transcription factor FOXM1, which is overexpressed in triple-negative breast cancer and other solid tumors . The compound is intended for use in biochemical assay development, enzymatic and cellular screening, and structure-activity relationship (SAR) studies by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary handling and safety protocols must be adhered to, as outlined in the associated Safety Data Sheet.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-22(25-13-11-15-6-1-2-7-16(15)14-25)17-8-5-12-23-20(17)21-24-18-9-3-4-10-19(18)27-21/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRHXZATYMLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyridine ring : Often associated with various pharmacological effects, particularly in neuropharmacology.
  • Dihydroisoquinoline structure : This part of the molecule is known for its role in several bioactive compounds and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole and pyridine derivatives. For instance:

  • A related compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine , exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 2.09 µM and 2.08 µM, respectively .

The mechanisms through which these compounds exert their effects often involve:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase and various kinases.
  • Induction of Apoptosis : Several studies indicate that these compounds can induce programmed cell death in cancer cells through various signaling pathways.

Table of Biological Activities

Activity TypeCompound ExampleIC50 ValueTarget/Mechanism
AnticancerN-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine2.09 µM (MCF7)EGFR inhibition
AntimicrobialBenzothiazole derivativesVariesBroad-spectrum antibacterial activity
AntioxidantVarious benzothiazole compoundsIC50 ~ 18.78 µg/mLFree radical scavenging

Case Studies

  • Anticancer Efficacy : A study conducted on a series of quinazoline derivatives showed that modifications to the benzo[d]thiazole structure significantly enhanced anticancer activity against multiple cell lines, indicating a promising avenue for further development .
  • Neuroprotective Effects : Research into related compounds has demonstrated neuroprotective properties in models of ischemia/reperfusion injury, suggesting that the incorporation of the benzo[d]thiazole moiety could enhance neuroprotective effects .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, which may include the coupling of benzo[d]thiazole and pyridine derivatives followed by cyclization with isoquinoline structures. Various methods have been reported for synthesizing related compounds, often emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For instance, similar compounds have been synthesized using boronic acid coupling reactions and subsequent cyclization techniques .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to benzo[d]thiazole and isoquinoline derivatives. For example, derivatives have shown significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. These compounds often outperform standard antibiotics like ciprofloxacin in specific tests .

Antioxidant Properties

Research indicates that similar compounds possess antioxidant activities, which are crucial for mitigating oxidative stress in biological systems. These properties are often evaluated through assays measuring free radical scavenging capabilities .

Antitumor Activity

Compounds containing benzo[d]thiazole moieties have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cell signaling pathways .

Case Study: Antimicrobial Evaluation

A study synthesized a series of quinoline derivatives linked to thiadiazole and evaluated their antimicrobial activity. Among these, certain compounds demonstrated potent antibacterial effects comparable to established antibiotics, suggesting that structural modifications could lead to new therapeutic agents .

Case Study: Antioxidant Activity Assessment

In another investigation, a series of thiazole-containing compounds were tested for their antioxidant properties using DPPH radical scavenging assays. The results indicated that some derivatives exhibited strong antioxidant activity, supporting their potential use in formulations aimed at reducing oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the benzo[d]thiazole or isoquinoline rings can significantly affect biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties may improve interaction with biological targets .

Tables

Activity Pathogen/Target Standard Comparison Results
AntibacterialStaphylococcus aureusCiprofloxacinEffective against multiple strains
AntifungalCandida albicansFluconazoleSignificant inhibition observed
AntioxidantDPPH Radical-High scavenging activity
AntitumorVarious cancer cell lines-Induced apoptosis

Q & A

Q. What are the key synthetic strategies for preparing (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone?

  • Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-containing intermediate (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with a 3,4-dihydroisoquinoline derivative via a methanone bridge. For example, thiourea intermediates can be cyclized under acidic conditions to form heterocyclic cores . Key steps include:
  • Reagent selection: Aryl isothiocyanates for thiourea formation.
  • Cyclization: Use of ethanol or DMF/EtOH mixtures under reflux (2–4 hours) to optimize yield .
  • Purification: Recrystallization from ethanol or DMF/EtOH (1:1) to isolate pure products .

Q. How is the compound characterized structurally?

  • Methodological Answer:
  • NMR spectroscopy: 1^1H and 13^13C NMR are critical for confirming the benzo[d]thiazole and dihydroisoquinoline moieties. For example, protons adjacent to sulfur in the thiazole ring resonate at δ 7.2–8.5 ppm .
  • Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .
  • X-ray crystallography: Used to resolve ambiguities in stereochemistry or isomer formation (e.g., oxadiazinane vs. triazinane products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like oxadiazinane vs. triazinane isomers?

  • Methodological Answer:
  • Solvent and catalyst screening: Acidic conditions (e.g., HCl in ethanol) favor oxadiazinane formation, while amine additives shift selectivity toward triazinanes .
  • Temperature control: Lower temperatures (50–60°C) reduce thermal degradation of intermediates, improving yield by 15–20% .
  • Real-time monitoring: Use of TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies address discrepancies in biological activity data for analogs of this compound?

  • Methodological Answer:
  • Structure-activity relationship (SAR) studies: Systematic substitution of the dihydroisoquinoline or benzo[d]thiazole moieties (e.g., methoxy vs. nitro groups) to isolate pharmacophore contributions .
  • Biological assay standardization: Use of positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to account for variability in cytotoxicity or enzyme inhibition assays .
  • Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK1/GSK3β, resolving contradictions between in vitro and in silico data .

Q. How can degradation pathways during prolonged synthesis or storage be mitigated?

  • Methodological Answer:
  • Stabilization protocols: Store the compound under inert gas (N2_2) at –20°C to prevent oxidation of the dihydroisoquinoline ring .
  • Degradation analysis: Use HPLC-MS to identify breakdown products (e.g., oxidation at the methanone bridge) and adjust solvent systems (e.g., replace ethanol with acetonitrile) .
  • Additives: Include radical scavengers (e.g., BHT) during synthesis to suppress free-radical-mediated decomposition .

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